molecular formula C22H31N3O3 B4550946 5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone

5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone

Cat. No.: B4550946
M. Wt: 385.5 g/mol
InChI Key: QOUUHNVBRVEJFJ-UHFFFAOYSA-N
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Description

5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H31N3O3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.23654186 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Formation of Complexes for Polymerization

The compound plays a role in the selective formation of complexes with yttrium, which are used as initiators for ε-Caprolactone polymerization. This process allows for the controlled introduction of ligands to yttrium atoms, varying the number of pyrrolyl ligands and leading to different complex formations. Such complexes are crucial for developing materials with specific properties through polymerization processes (Matsuo, Mashima, & Tani, 2001).

Novel Multicomponent Synthesis

The compound is involved in a novel multicomponent synthesis process, leading to the formation of pyrrolo[3,4-b]pyridin-5-one in a single operation. This method includes a triple domino sequence involving acylation, IMDA, and retro-Michael cycloreversion, demonstrating the compound's utility in creating new scaffolds for chemical synthesis (Janvier, Sun, Bienaymé, & Zhu, 2002).

Antimicrobial Agent Synthesis

Research has also focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives using the compound, evaluating their in vitro antimicrobial activities. These studies reveal the potential of the compound as a template for new antimicrobial agents, showing good antibacterial and antifungal activity, which increases with the introduction of a methoxy group (Hublikar et al., 2019).

Insecticide Synthesis

Additionally, the compound has been used in the synthesis of pyridine derivatives, showing potent toxicity against the cowpea aphid, Aphis craccivora Koch, indicating its potential application in developing new insecticides. The synthesized derivatives exhibit moderate to strong aphidicidal activities, with one compound outperforming the standard acetamiprid insecticide (Bakhite et al., 2014).

Properties

IUPAC Name

5-[[[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-13(2)25(11-17-7-10-21(26)23-17)12-19-16(5)28-22(24-19)18-8-9-20(27-6)15(4)14(18)3/h8-9,13,17H,7,10-12H2,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUUHNVBRVEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN(CC3CCC(=O)N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
Reactant of Route 3
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
Reactant of Route 5
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
5-[(isopropyl{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone

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